molecular formula C19H20N2O4 B11058620 5-(4-methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)-1H-pyrazole

5-(4-methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)-1H-pyrazole

Cat. No.: B11058620
M. Wt: 340.4 g/mol
InChI Key: XDEMMZMSHRWEAU-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of methoxy groups on the phenyl rings, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)-1H-pyrazole typically involves the condensation of appropriate hydrazines with 1,3-diketones or their equivalents. One common method is the reaction of 4-methoxyphenylhydrazine with 3,4,5-trimethoxyacetophenone under acidic or basic conditions to form the desired pyrazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form hydrazines or other reduced derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, alkylating agents, or nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydrazines.

Scientific Research Applications

5-(4-Methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)-1H-pyrazole has various applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent or drug precursor.

    Industry: It can be used in the development of new materials or as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 5-(4-methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing cellular pathways and processes. The presence of methoxy groups can affect its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenylhydrazine: A precursor in the synthesis of the target compound.

    3,4,5-Trimethoxyacetophenone: Another precursor used in the synthesis.

    Other Pyrazoles: Compounds with similar pyrazole rings but different substituents.

Uniqueness

The unique combination of methoxy groups on the phenyl rings and the pyrazole core structure gives 5-(4-methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)-1H-pyrazole distinct chemical properties and potential applications. Its specific reactivity and biological activity can be different from other pyrazoles, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H20N2O4

Molecular Weight

340.4 g/mol

IUPAC Name

5-(4-methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)-1H-pyrazole

InChI

InChI=1S/C19H20N2O4/c1-22-14-7-5-12(6-8-14)18-15(11-20-21-18)13-9-16(23-2)19(25-4)17(10-13)24-3/h5-11H,1-4H3,(H,20,21)

InChI Key

XDEMMZMSHRWEAU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C=NN2)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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